4-Methyl-3-(phenylsulfanyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-phenylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-10-7-8-11(14)9-13(10)15-12-5-3-2-4-6-12/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEGKJLIHFHKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Methyl 3 Phenylsulfanyl Aniline and Analogues
Precursor Synthesis and Strategic Retrosynthetic Analysis
A retrosynthetic analysis of 4-Methyl-3-(phenylsulfanyl)aniline reveals two primary disconnection points for its synthesis: the C-S bond and the C-N bond. Disconnecting the C-S bond suggests coupling an appropriate aniline (B41778) or nitrobenzene (B124822) derivative with a phenylthiol source. Alternatively, disconnecting the C-N bond (or its nitro precursor) points towards the amination of a pre-formed diaryl sulfide (B99878). This analysis guides the design and synthesis of the necessary precursors.
A common and effective strategy for synthesizing anilines is through the reduction of a corresponding nitroaromatic compound. in-part.comyoutube.com This approach allows for the introduction of the nitrogen functionality at a later stage, which is advantageous as the nitro group is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring in preceding steps.
The key precursor for this route is a nitrobenzene derivative, such as 2-nitro-4-methyl-1-(phenylsulfanyl)benzene. The synthesis of this precursor can be achieved by the nitration of 4-methylphenyl phenyl sulfide. However, traditional nitration methods using mixtures of nitric and sulfuric acid can be harsh and may lead to side products due to oxidation or poor regioselectivity. nih.gov Modern approaches utilize milder and more selective nitrating reagents, offering better control and compatibility with sensitive functional groups. nih.gov
An alternative pathway involves starting with a readily available substituted nitroarene. For instance, the synthesis of 4-methyl-3-nitroaniline (B15663) from p-toluidine (B81030) is a well-established procedure. prepchem.com In this process, p-toluidine is dissolved in concentrated sulfuric acid and cooled before a mixture of nitric and sulfuric acid is added, maintaining a low temperature to control the reaction. prepchem.com The resulting 4-methyl-3-nitroaniline can then serve as a key intermediate for the subsequent introduction of the phenylsulfanyl group.
Once the functionalized nitrobenzene precursor is obtained, the final step is the reduction of the nitro group to an amine. A variety of methods are available for this transformation:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is a highly efficient method. youtube.comacs.org However, care must be taken as these conditions can sometimes reduce other functional groups. youtube.com
Metal-Acid Systems: The use of metals such as iron, tin, or zinc in the presence of an acid (e.g., acetic acid or hydrochloric acid) provides a milder alternative for the reduction of nitro groups and often shows excellent functional group tolerance. youtube.comgoogle.com
Electrocatalytic Reduction: Modern, sustainable methods include electrochemical processes that can selectively reduce nitrobenzenes to their corresponding anilines under mild, hydrogen-free conditions at room temperature and pressure. in-part.com
Cross-coupling reactions are a cornerstone of modern organic synthesis for constructing C-S bonds. The design of these reactions for synthesizing this compound involves selecting appropriate coupling partners, typically an aryl halide and a thiol or a sulfur source. nih.govnih.gov
Based on the target structure, two primary coupling strategies emerge:
Coupling of a substituted aniline/nitrobenzene halide with a thiol: In this approach, the C-S bond is formed between a halogenated 4-methylaniline or 4-methylnitrobenzene derivative and thiophenol. The required precursors would be compounds like 3-bromo-4-methylaniline (B27599) or 3-iodo-4-methylnitrobenzene. These halogenated precursors are accessible through standard aromatic halogenation and nitration reactions. Thiophenol is a commercially available and widely used reagent. This strategy benefits from the direct availability of various thiols, allowing for the synthesis of diverse analogues.
Coupling of a substituted thiol with a halobenzene: This less common but viable route involves reacting a mercapto-substituted aniline, such as 3-amino-4-methylbenzenethiol, with a halobenzene like iodobenzene (B50100) or bromobenzene. The synthesis of the mercapto-aniline precursor can be more complex.
The accessibility and stability of the starting materials often favor the first approach. The development of robust transition-metal-catalyzed C-S coupling protocols has made the reaction between aryl halides and thiols a highly reliable and versatile method. nih.govuu.nl These reactions can be promoted by various metals, with palladium and copper being the most prominent.
Direct Synthesis Routes for this compound
Direct synthesis routes aim to construct the target molecule in fewer steps, often by forming the key C-S or C-N bonds on a largely pre-assembled carbon skeleton. These methods rely heavily on the efficiency and selectivity of transition-metal catalysis.
Transition metals, particularly palladium and copper, are instrumental in forging the C-S and C-N bonds required for the synthesis of this compound. These catalytic systems have evolved to become highly versatile, accommodating a wide range of substrates and functional groups.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While traditionally used for coupling amines with aryl halides, recent advancements have extended its scope to the amination of aryl sulfides. nih.govkyoto-u.ac.jp This allows for the conversion of a C-S bond into a C-N bond, providing a direct route to aniline derivatives from thioether precursors.
In this strategy, a precursor such as 1-(phenylsulfanyl)-3-halo-4-methylbenzene would be synthesized first, typically via a copper- or palladium-catalyzed thioetherification. This intermediate would then undergo a Buchwald-Hartwig-type amination. The reaction generally employs a palladium catalyst, often in combination with a bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine (B1218219) ligand, and a strong base. nih.govkyoto-u.ac.jpjconsortium.com The use of NHC ligands has proven particularly effective for the amination of even sterically hindered aryl sulfides. kyoto-u.ac.jp
The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl sulfide to the Pd(0) center, followed by displacement of the thiolate anion by the amine and subsequent reductive elimination to yield the desired arylamine product and regenerate the catalyst. The challenge in this reaction lies in the potential for the sulfur atom to poison the palladium catalyst; however, the use of appropriate ligands can mitigate this issue. thieme-connect.com
Table 1: Representative Conditions for Palladium-Catalyzed Amination of Aryl Sulfides
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |
| Pd(OAc)₂ / IPr·HCl | KHMDS | Toluene (B28343) | 100 | Aryl sulfides with anilines | nih.gov |
| Pd₂ (dba)₃ / XPhos | NaOtBu | Toluene | 110 | Diaryl sulfoxides with anilines | jconsortium.com |
| Pd/NHC complex | K₃PO₄ | Dioxane | 120 | Diaryl sulfides with azaarylamines | thieme-connect.com |
| Pd(OAc)₂ / cataCXium® A | NaOtBu | Toluene | 100 | Aryl sulfides with aliphatic amines | researchgate.net |
Copper-catalyzed reactions, tracing their roots to the Ullmann condensation, offer an economical and effective alternative to palladium for both C-S and C-N bond formation. nih.govnih.gov
Copper-Catalyzed Thioetherification (C-S Coupling): The copper-catalyzed coupling of aryl halides with thiols is a widely used method for synthesizing diaryl thioethers. uu.nl To synthesize this compound, one could couple a precursor like 3-iodo-4-methylaniline (B1581167) with thiophenol. These reactions are often performed using a copper(I) salt, such as CuI, as the catalyst, and a base like potassium carbonate or cesium carbonate. uu.nl A significant advantage of many modern copper-catalyzed protocols is that they can proceed efficiently without the need for expensive or air-sensitive ligands, simplifying the experimental setup. nih.govdatapdf.com The reaction tolerates a wide variety of functional groups and has been successfully applied to complex substrates. nih.govorganic-chemistry.org Sulfur surrogates, such as potassium thiocyanate (B1210189) or carbon disulfide, can also be employed, avoiding the use of foul-smelling thiols. nih.govacs.org
Table 2: Examples of Copper-Catalyzed Thioetherification Conditions
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Substrates | Reference |
| CuI | None | K₂CO₃ | NMP | 100 | Aryl iodides and thiols | uu.nl |
| CuO NPs | None | KOH | DMSO | 130 | Aryl halides and KSCN | nih.gov |
| CuI | None | DBU | DMF | 80 | Aryl iodides and CS₂ | datapdf.comacs.org |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | Aryl halides and thiols | berkeley.edu |
Copper-Catalyzed C-N Coupling: The copper-catalyzed C-N coupling (Ullmann-type reaction) can also be envisioned for the final step. This would involve coupling a halogenated diaryl sulfide, such as 1-bromo-4-methyl-3-(phenylsulfanyl)benzene, with an amine source. While classic Ullmann conditions required harsh temperatures, significant progress has been made in developing milder protocols through the use of specific ligands. nih.govresearchgate.net Ligands such as diamines, amino acids, or oxalamides can accelerate the reaction, allowing it to proceed at lower temperatures and with a broader substrate scope. nih.govnih.gov Recently, novel pyrrole-ol ligands have been shown to be particularly effective for coupling sterically hindered aryl iodides and amines, a challenge even for some palladium-based systems. nih.govresearchgate.netresearchgate.net This makes copper-catalyzed C-N coupling an increasingly viable and attractive strategy for the synthesis of complex anilines.
Transition Metal-Catalyzed C-S and C-N Cross-Coupling Strategies
Nickel-Catalyzed Aryl Exchange Reactions and Mechanistic Considerations
Nickel-catalyzed reactions have emerged as a powerful and cost-effective alternative to palladium-based methods for C-S bond formation. ucla.eduacs.org A notable strategy for synthesizing aryl sulfides involves a nickel-catalyzed aryl exchange reaction, which avoids the use of odorous and toxic thiols. organic-chemistry.orgchemrxiv.org This transformation allows for the exchange of aryl groups between an aryl sulfide, acting as a sulfide donor, and an aryl electrophile. organic-chemistry.orgchemrxiv.org
For the synthesis of this compound, a potential pathway involves the reaction of a substituted 2-pyridyl sulfide with an appropriate aryl electrophile. A Ni/dcypt (dicyclohexyl(2',6'-diisopropoxy-[1,1'-biphenyl]-2-yl)phosphine) catalyst system has been shown to be effective in cleaving and forming aryl-S bonds. organic-chemistry.orgchemrxiv.org The reaction proceeds through the oxidative addition of both the aryl sulfide and the aryl electrophile (such as an aromatic ester) to the Ni(0) catalyst. This is followed by a ligand exchange between the resulting nickel intermediates, leading to the formation of the desired diaryl sulfide product. organic-chemistry.orgchemrxiv.org
Mechanistic studies, including kinetic analysis and X-ray crystallography, have elucidated the catalytic cycle. organic-chemistry.org The process involves the reversible oxidative addition of the C-S bond to the nickel center, followed by reductive elimination to form the product. organic-chemistry.orgchemrxiv.org The choice of nickel catalyst and ligands is crucial; for instance, using Ni(OAc)₂ with dcypt, zinc, and Zn(OAc)₂ has been identified as an effective system, providing high selectivity. organic-chemistry.org The mechanism avoids high-energy Ni(0)/Ni(II) or Ni(I)/Ni(III) redox steps by leveraging ligand-centered redox events, allowing reactions to proceed under mild conditions. acs.orgnih.gov
Table 1: Key Features of Nickel-Catalyzed Aryl Exchange for Aryl Sulfide Synthesis
| Feature | Description | Source(s) |
|---|---|---|
| Catalyst System | Ni(OAc)₂/dcypt/Zn/Zn(OAc)₂ | organic-chemistry.org |
| Sulfide Donor | 2-Pyridyl sulfides | organic-chemistry.orgchemrxiv.org |
| Aryl Electrophiles | Aromatic esters, arenol (B1447636) derivatives, aryl halides | organic-chemistry.orgchemrxiv.org |
| Key Advantage | Avoids the use of odorous and toxic thiols | organic-chemistry.orgchemrxiv.org |
| Mechanism | Reversible oxidative addition and reductive elimination via ligand exchange between nickel intermediates | organic-chemistry.orgchemrxiv.org |
Ligand Design and Optimization in Cross-Coupling Methodologies
For the synthesis of sterically challenging aryl sulfides, flexible bidentate phosphine ligands such as DPEphos and dppbz have proven effective. rsc.org These ligands enable the coupling of aryl triflates with thiols, even with substrates bearing ortho-substituents. rsc.org The choice of ligand can be tailored to the specific substrate; for example, DPEphos is suitable for non-coordinating ortho-substituents, while dppbz may be required for substrates with coordinating groups. rsc.org
Another innovative approach involves the use of redox-active "noninnocent" ligands. These ligands participate directly in the catalytic cycle through their own redox events, which allows the reaction to proceed under milder conditions, often at room temperature. acs.orgnih.gov This strategy avoids the high-energy formal changes in the nickel's oxidation state.
Furthermore, high-throughput screening of diverse compound libraries, including those from pharmaceutical collections, has accelerated the discovery of novel ligand classes for nickel catalysis. nih.gov This approach has identified new amidine-based ligands that show superior performance for challenging cross-couplings compared to standard ligands like bipyridine derivatives. nih.gov For instance, tridentate ligands such as 2,6-pyridinedicarboxamidine have demonstrated high yields in the coupling of aryl halides with alkyl halides. nih.gov
Table 2: Examples of Ligands in Nickel-Catalyzed C-S Coupling
| Ligand Type | Example(s) | Application/Advantage | Source(s) |
|---|---|---|---|
| Bidentate Phosphines | DPEphos, dppbz | Coupling of sterically hindered substrates. | rsc.org |
| Redox-Active Ligands | Singlet diradical Ni(II) complexes | Enables mild reaction conditions (room temp) by avoiding high-energy Ni redox steps. | acs.orgnih.gov |
| Amidine-Based Ligands | 2,6-pyridinedicarboxamidine | High yields in challenging cross-electrophile couplings. | nih.gov |
| Electron-Deficient Olefins | Fro-DO | Facilitates C(sp³)–C(sp³) reductive elimination. | ucla.edu |
Sequential Functionalization via Electrophilic Aromatic Substitution and Reduction Pathways
A classic and versatile route to aminodiphenyl sulfides involves a multi-step sequence starting with electrophilic aromatic substitution, typically nitration, followed by a reduction step. beilstein-journals.org This pathway is highly adaptable for the synthesis of this compound.
The synthesis would commence with a suitable toluene derivative. An electrophilic nitration reaction would introduce a nitro group onto the aromatic ring at a position that will ultimately become the amino group. The conditions for nitration must be carefully controlled to achieve the desired regioselectivity. Following nitration, a C-S bond is formed, often via nucleophilic aromatic substitution where a thiophenol derivative displaces a halide on the nitroaromatic ring.
The final and crucial step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation. beilstein-journals.org A widely used method is the Zinin reduction, which utilizes sulfides (e.g., sodium sulfide, sodium disulfide) in a protic solvent. google.comsioc-journal.cn This method is particularly relevant as it is effective and has been used in the industrial preparation of anilines. sioc-journal.cn The reaction mechanism involves the sulfide acting as an electron donor, with the protic solvent providing protons. sioc-journal.cn Alternatively, metal-based reductions (e.g., with iron or zinc powder in acidic medium) or catalytic hydrogenation can be used. orgsyn.org A metal-free option involves using trichlorosilane (B8805176) in the presence of a tertiary amine, which can reduce both aromatic and aliphatic nitro compounds efficiently. beilstein-journals.org
A patent describes the synthesis of related aminodiphenyl sulfides by reacting an o-chloronitrobenzene with a thiophenol, followed by reduction with sodium sulfide. google.com This highlights the industrial applicability of the nitration-sulfenylation-reduction sequence.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, recent research has focused on developing environmentally benign methods for the synthesis of diaryl sulfides.
Solvent-Free and Water-Mediated Protocols
The use of green solvents, particularly water, is a key aspect of sustainable synthesis. rsc.org For C-S bond formation, protocols have been developed that proceed in neat water. researchgate.net One such method employs an MCM-41-immobilized copper(I) complex as a heterogeneous catalyst for the reaction of aryl iodides with potassium thiocyanate. researchgate.net This system allows for the synthesis of various diaryl sulfides in good yields and the catalyst can be recovered and reused multiple times without significant loss of activity. researchgate.net
Solvent-free conditions represent another important green chemistry strategy. organic-chemistry.org Methods have been developed for the thioarylation of nitroarenes under solvent-free and metal-free conditions, offering a complementary approach to traditional catalytic systems. organic-chemistry.org Visible-light-promoted cross-coupling reactions between thiols and aryl halides have also been achieved without the need for solvents, transition metals, or photoredox catalysts, further enhancing the green credentials of the synthesis. organic-chemistry.org
Sustainable Catalytic Systems
The development of sustainable catalytic systems focuses on using earth-abundant metals, recyclable catalysts, and energy-efficient processes. nih.gov Copper, being an inexpensive and readily available metal, is an attractive catalyst for C-S cross-coupling reactions. researchgate.netorganic-chemistry.org Ligand-free Cu₂O and CuSO₄ have been used to catalyze the S-arylation of thiols with aryl halides and aryl boronic acids, respectively, under mild conditions. organic-chemistry.org
Palladium-based catalysts, while more expensive, are also being adapted for greener processes. An air-stable and recyclable dinuclear palladium(I) catalyst has been developed for the site-selective thiolation of aryl bromides, offering an advantage over air-sensitive Pd(0) systems. nih.gov
Photocatalysis using visible light is an increasingly popular sustainable strategy. rsc.orgbeilstein-journals.org These reactions can often be performed at room temperature, reducing energy consumption. acs.org Environmentally friendly methods for the synthesis of sulfides and sulfoxides have been developed using visible-light photoredox conditions, green solvents like ethanol (B145695) and water, and air-derived oxygen as the oxidant. rsc.orgresearchgate.net
Electrochemical Synthetic Methods for Related Aminodiphenyl Sulfides
Electrosynthesis is a powerful green chemistry tool that uses electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. nih.govrsc.orgdigitellinc.com This approach has been successfully applied to C-S bond formation and the synthesis of amino-functionalized aromatic compounds.
Electrochemical oxidative C–H/S–H cross-coupling provides a direct and efficient method for constructing C-S bonds. nih.gov This strategy can be performed in an undivided electrolytic cell, avoiding the use of transition metal catalysts and chemical oxidants, and exhibits excellent atom economy. nih.gov
For the amination step in a synthetic sequence, nickel-catalyzed electrochemical amination of aryl halides offers a practical route. acs.orgresearchgate.netbohrium.com This method can be applied to a broad range of aryl halides and amine nucleophiles under mild conditions. acs.org Mechanistic studies suggest the involvement of various nickel oxidation states (Ni(I), Ni(II), Ni(III)) within the catalytic cycle, a process well-suited for electrochemical control. acs.orgbohrium.com The reaction can be performed in an undivided cell, which is advantageous for scalability. nih.gov
Furthermore, direct electrochemical synthesis of sulfonamides from arenes, SO₂, and amines has been demonstrated, showcasing the potential of electrochemistry to forge C-N and C-S bonds in a single step. nih.gov While not a direct synthesis of a sulfide, this illustrates the power of electrochemical methods in constructing complex sulfonated and aminated aromatics.
Table 3: Overview of Electrochemical Methods for C-S and C-N Bond Formation
| Method | Description | Key Features | Source(s) |
|---|---|---|---|
| Oxidative C–H/S–H Coupling | Direct cross-coupling of enamines and thiophenols. | Transition-metal-free, oxidant-free, high atom economy. | nih.gov |
| Ni-Catalyzed Amination | Coupling of aryl halides with amines. | Broad substrate scope, mild conditions, uses electricity as the driving force. | acs.orgresearchgate.net |
| Dehydrogenative Sulfonamidation | Direct synthesis of sulfonamides from arenes, SO₂, and amines. | Single-step, avoids pre-functionalization, in-situ electrolyte generation. | nih.gov |
Yield Optimization and Reaction Scalability in Syntheses of this compound and Derivatives
The synthesis of this compound typically involves a multi-step process, commencing with the preparation of key intermediates, followed by a crucial carbon-sulfur (C-S) bond formation step. Optimizing the yield and ensuring the scalability of each step is paramount for efficient and economical production.
A common synthetic pathway begins with the nitration of p-toluidine to produce the key intermediate, 4-methyl-3-nitroaniline. prepchem.comchemicalbook.com This reaction, when conducted by dissolving p-toluidine in concentrated sulfuric acid and treating it with a mixture of nitric and sulfuric acid at a controlled temperature of 0°C, can achieve yields of 65-70%. prepchem.com
The subsequent and most critical step is the formation of the diaryl thioether linkage. This is typically achieved via a metal-catalyzed cross-coupling reaction, such as an Ullmann-type condensation or a Buchwald-Hartwig amination. The choice of catalyst, ligand, base, and solvent system is crucial for maximizing yield and ensuring the reaction can be scaled up.
Catalyst System Optimization:
Modern C-S cross-coupling reactions have largely moved from stoichiometric amounts of copper powder at very high temperatures to more efficient catalytic systems that operate under milder conditions. wikipedia.org Palladium and copper catalysts are most commonly employed. While palladium catalysts can be highly efficient, their cost and the difficulty of removing trace metal residues can be challenging for large-scale industrial production. researchgate.net Consequently, copper-catalyzed systems are often favored for their lower cost and reduced toxicity. researchgate.netresearchgate.net
The introduction of specific ligands can dramatically accelerate these reactions, allowing them to proceed at lower temperatures and with lower catalyst loadings. researchgate.netorganic-chemistry.org For instance, ligands such as 1,2,3,4-tetrahydro-8-hydroxyquinoline have been shown to be effective in copper-catalyzed S-arylation of thiols with aryl halides, with some reactions involving activated aryl iodides proceeding even at room temperature. researchgate.net
Reaction Conditions and Scalability:
The selection of base and solvent also plays a pivotal role. Cesium carbonate (Cs₂CO₃) is a commonly used base in these coupling reactions. organic-chemistry.org Solvents must be chosen based on their ability to dissolve the reactants and their boiling point, which influences the reaction temperature. High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) were traditionally used, but newer protocols have been developed in more environmentally benign solvents. wikipedia.org
For scalability, copper-catalyzed Ullmann-Goldberg coupling reactions present a viable alternative to palladium-catalyzed processes. Research into the plant-scale manufacture of related pharmaceutical intermediates has demonstrated the successful implementation of copper-catalyzed couplings in pilot plant batches on a >50 kg scale, underscoring their industrial applicability. researchgate.net
The following table summarizes various conditions for the synthesis of diaryl thioethers, illustrating the impact of different catalytic systems on reaction outcomes.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| CuI (1 mol%) | N,N'-Dibenzyloxalamide (DBO) (2 mol%) | Cs₂CO₃ | Dioxane | 80-100 | Good to Excellent | researchgate.net |
| Cu₂O (cat.) | Dimethylglyoxime | Cs₂CO₃ | Acetonitrile (B52724) | Mild | Excellent | organic-chemistry.org |
| Pd(OAc)₂ | 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) | Not specified | Not specified | Not specified | High | nih.gov |
| CuBr | 1,2,3,4-tetrahydro-8-hydroxy-quinoline | Not specified | Not specified | Room Temp to Moderate | Good to Excellent | researchgate.net |
| CuI (cat.) | None (Photocatalysis) | Cs₂CO₃ | DMSO | Room Temp | Good to Excellent | researchgate.netnih.gov |
Purification Methodologies and Isolation Techniques for Synthetic Intermediates
Purification of 4-Methyl-3-nitroaniline:
This key intermediate is synthesized via the nitration of p-toluidine. prepchem.com The initial isolation involves a series of steps:
Quenching and Precipitation: The reaction mixture is poured into ice-cold water, causing the crude product to precipitate out of the acidic solution. prepchem.com
Filtration: The solution is filtered to remove impurities. prepchem.com
Neutralization and Isolation: The filtrate is diluted and neutralized with a base like solid sodium carbonate, keeping the temperature low. This causes the 4-methyl-3-nitroaniline to precipitate. prepchem.com
Recrystallization: The filtered solid is then purified by recrystallization from a suitable solvent, such as alcohol, to yield the product as yellow monoclinic noodles. prepchem.com
Purification of Diaryl Thioether Products and Intermediates:
The workup and purification of the final C-S coupled product and its immediate precursors often involve extraction and chromatographic methods.
Extraction: After the coupling reaction is complete, a standard workup procedure involves quenching the reaction and performing a liquid-liquid extraction. For example, the reaction mixture might be diluted with water and extracted with an organic solvent like ethyl acetate (B1210297). The combined organic layers are then washed with water or brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield the crude product. acs.org
Flash Column Chromatography: The crude thioether product is commonly purified using flash column chromatography. acs.org This technique separates the desired compound from unreacted starting materials, catalyst residues, and byproducts based on their differential adsorption to a stationary phase (typically silica (B1680970) gel). A gradient of solvents, such as ethyl acetate in hexanes, is often used as the mobile phase to elute the compounds. acs.org The progress of the purification is monitored by thin-layer chromatography (TLC). acs.org
Distillation: For liquid intermediates that are thermally stable, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. google.com
The following table outlines the common purification techniques for the intermediates in the synthesis of this compound.
| Intermediate/Product | Purification Technique | Description | Reference |
|---|---|---|---|
| 4-Methyl-3-nitroaniline | Precipitation & Filtration | Crude product is precipitated from the reaction mixture by quenching in water, followed by neutralization. | prepchem.com |
| 4-Methyl-3-nitroaniline | Recrystallization | Final purification of the solid intermediate using a solvent like alcohol to achieve high purity. | prepchem.com |
| Diaryl Thioethers (General) | Liquid-Liquid Extraction | Standard workup to separate the organic product from the aqueous reaction mixture and soluble salts. | acs.org |
| Diaryl Thioethers (General) | Flash Column Chromatography | Separation of the target compound from impurities using a silica gel column and a solvent gradient (e.g., ethyl acetate/hexanes). | acs.org |
Mechanistic Investigations and Reactivity Profiles of 4 Methyl 3 Phenylsulfanyl Aniline
Electron Density Distribution and Aromaticity Effects on Reactivity (Theoretical Studies)
The reactivity of 4-Methyl-3-(phenylsulfanyl)aniline is fundamentally governed by the distribution of electron density within its aromatic systems, a property that can be effectively modeled through theoretical studies. Computational methods, such as Density Functional Theory (DFT), allow for the calculation of molecular geometries and electronic properties, providing insight into the molecule's behavior. researchgate.netresearchgate.net The aniline (B41778) ring is substituted with three distinct groups: an amino (-NH₂) group, a methyl (-CH₃) group, and a phenylsulfanyl (-SPh) group, each exerting a unique electronic influence.
The amino group is a powerful π-donor, delocalizing its lone pair of electrons into the benzene (B151609) ring. This donation significantly increases the electron density, particularly at the ortho and para positions relative to the amino group, thereby activating the ring towards electrophilic attack. chemistrysteps.combyjus.com The methyl group at the para position is a weak electron-donating group through an inductive effect, further enriching the ring with electron density. wikipedia.org
Reactivity of the Aniline Moiety in this compound
The aniline portion of the molecule is a primary site of chemical reactivity, engaging in reactions typical of primary aromatic amines.
The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the potent electron-donating amino group. byjus.comlibretexts.org The directing effects of the substituents determine the regioselectivity of these reactions. The amino group is a strong ortho, para-director, the methyl group is also an ortho, para-director, and the phenylsulfanyl group is generally a deactivating ortho, para-director.
The positions on the aniline ring are influenced as follows:
Position 2 (ortho to -NH₂): Activated by the amino group, but sterically hindered by the adjacent, bulky phenylsulfanyl group.
Position 4 (para to -NH₂): Strongly activated by the amino group, but already substituted with the methyl group.
Position 5 (meta to -NH₂): Activated by the methyl group (ortho) but only weakly influenced by the other two groups.
Position 6 (ortho to -NH₂): Activated by the amino group and relatively unhindered.
Given these factors, electrophilic attack is most likely to occur at the C6 position, which is strongly activated by the amino group and sterically accessible. A secondary site for substitution could be the C2 position, despite the steric hindrance. mdpi.com It is a common strategy to acetylate the amino group to form an acetanilide, which attenuates its activating influence and can provide better control over substitution reactions, preventing overreaction such as polyhalogenation. libretexts.org
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Influence | Activating/Deactivating |
|---|---|---|---|
| -NH₂ (Amino) | Strong π-donor, weak σ-withdrawer | Ortho, Para | Strongly Activating |
| -CH₃ (Methyl) | Weak σ-donor (Inductive) | Ortho, Para | Weakly Activating |
| -SPh (Phenylsulfanyl) | π-donor, σ-withdrawer | Ortho, Para | Weakly Deactivating |
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and basic. wikipedia.org This nucleophilicity allows it to react with various electrophiles. A key reaction is acylation, for instance, with acetyl chloride or acetic anhydride, to form the corresponding amide (N-(4-methyl-3-(phenylsulfanyl)phenyl)acetamide). This transformation is synthetically useful as it protects the amino group and moderates its powerful activating effect on the aromatic ring during other reactions. libretexts.org The basicity of the amine can be influenced by the ring's substituents; electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. chemistrysteps.comwikipedia.org
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). wikipedia.orgpsiberg.com The product is a diazonium salt, 4-methyl-3-(phenylsulfanyl)benzenediazonium chloride.
Aromatic diazonium salts are highly valuable synthetic intermediates. psiberg.com They are precursors for a wide range of functional groups that are otherwise difficult to introduce onto an aromatic ring. libretexts.org One of the most significant applications is in the synthesis of azo dyes through diazo coupling reactions. unb.ca The diazonium ion acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form a brightly colored azo compound. libretexts.orgnih.gov For example, coupling the diazonium salt of this compound with a compound like 2-naphthol (B1666908) would yield a complex azo dye. psiberg.com
Reactivity of the Phenylsulfanyl Moiety in this compound
The sulfide (B99878) linkage in the phenylsulfanyl group is another reactive center within the molecule, primarily susceptible to oxidation.
The sulfur atom in the phenylsulfanyl group can be readily oxidized to form either a sulfoxide (B87167) or a sulfone. The specific product depends on the choice of oxidizing agent and the reaction conditions. organic-chemistry.org The partial oxidation of the sulfide yields the corresponding sulfoxide, 4-methyl-3-(phenylsulfinyl)aniline. Further oxidation of the sulfoxide produces the sulfone, 4-methyl-3-(phenylsulfonyl)aniline.
Controlling the reaction to achieve selective oxidation is a key synthetic challenge. organic-chemistry.org Milder oxidizing agents or a stoichiometric amount of the reagent often favor the formation of the sulfoxide. rsc.org In contrast, stronger oxidants or an excess of the reagent typically lead to the full oxidation to the sulfone. organic-chemistry.orgorganic-chemistry.org Asymmetric oxidation methods can also be employed to produce chiral sulfoxides, which are valuable in synthesis. orgsyn.org
Table 2: Oxidation of Sulfides to Sulfoxides and Sulfones
| Oxidizing Agent | Typical Product | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) with TaC catalyst | Sulfoxide | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) with NbC catalyst | Sulfone | organic-chemistry.org |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone (depends on stoichiometry) | organic-chemistry.org |
| Ceric Ammonium Nitrate (CAN) / NaBrO₃ | Sulfoxide | organic-chemistry.org |
Sulfur-Directed Functionalizations and Cleavages
The phenylsulfanyl group in this compound is a key locus for reactivity, enabling various functionalization and cleavage reactions. The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone, which significantly alters the electronic properties and subsequent reactivity of the molecule. These oxidized derivatives are valuable intermediates in organic synthesis.
Furthermore, the carbon-sulfur (C–S) bond is susceptible to cleavage under various conditions. Transition-metal-free methods, utilizing reagents like halogenated compounds, oxidants, acids, and bases, have been developed for C–S bond scission in organosulfur compounds. rsc.org For instance, N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used for the selective cleavage of C(sp³)–S bonds in thioethers, a reaction that could be adapted for derivatives of the title compound. Electrochemical methods also present a viable route for cleaving C–N bonds in related sulfonamides, suggesting a potential pathway for transformations if the aniline nitrogen were part of a sulfonamide structure. acs.org
The cleavage of the aryl-sulfur bond in diaryl sulfides can also be achieved, often through nucleophilic aromatic substitution (SNAr) reactions, particularly if the aromatic ring attached to the sulfur contains electron-withdrawing groups. researchgate.net While the phenyl group in this compound is unsubstituted, its cleavage or the cleavage of the tolyl-sulfur bond represents a potential, albeit challenging, transformation.
Table 1: Plausible Sulfur-Centered Transformations
| Transformation | Reagents/Conditions | Product Type |
| Oxidation | m-CPBA, H₂O₂ | Sulfoxide, Sulfone |
| C-S Bond Cleavage | Reductive or Oxidative methods | Thiophenol, Aryl derivatives |
| Aryl Exchange | Ni/dcypt catalyst, Aryl electrophiles | New diaryl sulfides |
Concerted Reactivity Between Aniline and Sulfanyl (B85325) Functions
The presence of both an amino group and a thioether linkage on the same aromatic ring allows for concerted reactivity, where both functional groups participate in a reaction sequence. This can lead to the formation of complex heterocyclic structures or enable chelation-assisted transformations.
Intramolecular Cyclization Pathways to Heterocyclic Systems
Intramolecular cyclization is a powerful strategy for the synthesis of heterocyclic compounds. For molecules containing an amino group and a thioether ortho to each other, cyclization to form phenothiazines is a well-established process. rsc.orgresearchgate.net This typically occurs through an Ullmann–Goldberg or Buchwald–Hartwig coupling reaction of the precursor 2-aminodiaryl sulfide. rsc.org However, in this compound, the amino and phenylsulfanyl groups are in a meta-relationship, which precludes direct 6-membered ring cyclization to form a standard phenothiazine (B1677639) core.
Alternative cyclization pathways may be envisaged. For example, if the aniline nitrogen is first acylated, subsequent reactions could potentially lead to other heterocyclic systems. Acid-catalyzed intramolecular cyclization of related N-cyano sulfoximines has been shown to produce thiadiazine 1-oxides. nih.gov While this specific transformation requires prior modification of the sulfur and nitrogen groups, it illustrates the potential for forming novel heterocyclic frameworks. Another possibility involves a Smiles rearrangement, which is used in the synthesis of 2-substituted phenothiazines from 2-acylamino-4-substituted-2'-nitrodiphenylsulfides, followed by cyclization. google.com A suitably substituted precursor related to this compound could potentially undergo such a rearrangement to bring the reactive groups into proximity for cyclization.
Participation in Chelation-Assisted Reactions
The structure of this compound, containing both a nitrogen donor from the aniline group and a soft sulfur donor from the thioether, makes it a potential bidentate ligand for coordinating with metal ions. The ability of sulfur-containing ligands to form stable complexes with various metals is well-documented. researchgate.net The combination of the 'hard' or 'borderline' amine and the 'soft' sulfide could allow for selective chelation of certain transition metals.
This chelation can be a key step in metal-catalyzed reactions, where the coordination of the substrate to the metal center facilitates subsequent transformations at a specific site on the molecule. For instance, chelation-assisted C-H activation or cross-coupling reactions could be envisioned. The stability and geometry of the resulting metallacycle would be crucial in determining the outcome of such reactions. Research on other bifunctional ligands, such as those derived from 8-hydroxyquinoline, demonstrates the preparation and characterization of various transition metal chelates, highlighting the synthetic utility of such coordination compounds. researchgate.net
Table 2: Potential Metal Chelation Properties
| Metal Ion (Example) | Potential Coordination Sites | Resulting Complex | Potential Application |
| Pd(II), Pt(II) | Aniline (N), Sulfide (S) | 5-membered chelate ring | Catalyst for cross-coupling |
| Cu(I), Cu(II) | Aniline (N), Sulfide (S) | Stable coordination complex | Material science, catalysis |
| Rh(I), Ru(II) | Aniline (N), Sulfide (S) | Organometallic intermediate | Homogeneous catalysis |
Reaction Kinetics and Thermodynamic Considerations in this compound Transformations
The kinetics and thermodynamics of reactions involving this compound are governed by the electronic and steric effects of its constituent functional groups. The electron-donating nature of both the methyl and amino groups activates the aromatic ring towards electrophilic substitution. Conversely, the phenylsulfanyl group can be weakly deactivating or activating depending on the reaction type.
Kinetic studies on the oxidation of meta-substituted anilines have shown that the reaction rates are influenced by the nature of the substituent, with electron-donating groups generally accelerating the reaction. orientjchem.org These studies often reveal a first-order dependence on both the aniline and the oxidant. The Hammett relationship is frequently applied to correlate reaction rates with substituent constants, providing insight into the electronic nature of the transition state. For transformations involving this compound, a negative rho (ρ) value would be expected for electrophilic attack on the ring, indicating the buildup of positive charge in the transition state.
Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have provided detailed mechanistic and kinetic information, including the calculation of rate coefficients and activation energies. mdpi.comresearchgate.net These theoretical approaches can be used to predict the most likely reaction pathways and the influence of temperature and pressure on the reaction rates. For this compound, similar computational models could elucidate the complex interplay of its functional groups in various transformations. The thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of activation, can be determined from temperature-dependent kinetic studies, offering further insights into the structure of the transition state. orientjchem.org A negative entropy of activation, for example, would suggest a more ordered transition state compared to the reactants, which is common in associative mechanisms.
Table 3: Predicted Kinetic and Thermodynamic Effects on Transformations
| Reaction Type | Expected Kinetic Effect of Substituents | Likely Thermodynamic Profile |
| Electrophilic Aromatic Substitution | Rate enhancement due to -NH₂ and -CH₃ groups | Exergonic for strong electrophiles |
| Oxidation at Sulfur | Electron-rich system may facilitate oxidation | Generally thermodynamically favorable |
| Intramolecular Cyclization | Rate dependent on pre-organization and ring strain | ΔG dependent on stability of heterocyclic product |
Derivatization Strategies and Synthetic Applications of 4 Methyl 3 Phenylsulfanyl Aniline
Construction of Nitrogen-Containing Heterocycles from 4-Methyl-3-(phenylsulfanyl)aniline Precursors
The aniline (B41778) functional group in this compound is a key reactive site for the synthesis of various nitrogen-containing heterocyclic systems. Through strategic chemical transformations, this precursor can be elaborated into indoles, benzimidazoles, quinolines, acridines, and pyrazoles, each representing a class of compounds with distinct chemical and biological profiles.
Indole and Benzimidazole Synthesis
The synthesis of indole derivatives often involves the cyclization of substituted anilines. While specific examples utilizing this compound are not extensively detailed in the provided search results, general methods for indole synthesis from anilines are well-established. These methods typically involve the reaction of an aniline with a ketone or an alkyne, followed by a cyclization step. For instance, palladium-catalyzed cyclization of N-aryl imines, formed from anilines, can afford indoles through the oxidative linkage of two C-H bonds. Another approach involves the copper-catalyzed cyclization of 2-ethynylaniline derivatives. These established methodologies suggest that this compound could be a viable substrate for the synthesis of novel indole derivatives.
Benzimidazoles, another important class of nitrogen-containing heterocycles, are commonly synthesized through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. enpress-publisher.com While this compound is not an o-phenylenediamine itself, it can be chemically modified to introduce a second amino group ortho to the existing one, thereby enabling its use in benzimidazole synthesis. General synthetic routes for benzimidazoles often involve the reaction of ortho-substituted anilines with various reagents. researchgate.netorganic-chemistry.org For example, a one-pot procedure for converting aromatic 2-nitroamines into bicyclic 2H-benzimidazoles utilizes formic acid and iron powder for the reduction of the nitro group and subsequent cyclization. organic-chemistry.org
| Starting Material | Reagent(s) | Product Class | Reference |
| N-Aryl Imines | Palladium Catalyst, Oxygen | Indoles | organic-chemistry.org |
| 2-Ethynylaniline Derivatives | Copper(II) Catalyst | Indoles | organic-chemistry.org |
| o-Phenylenediamines | Aldehydes/Carboxylic Acids | Benzimidazoles | enpress-publisher.com |
| Aromatic 2-Nitroamines | Formic Acid, Iron Powder | 2H-Benzimidazoles | organic-chemistry.org |
Quinoline and Acridine Formation via Multi-Component Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinolines and acridines. Several named reactions, such as the Skraup, Doebner–von Miller, and Friedländer syntheses, utilize anilines as key starting materials for quinoline synthesis. jptcp.com These reactions typically involve the condensation of an aniline with α,β-unsaturated carbonyl compounds, aldehydes, or ketones. jptcp.comnih.gov For instance, the Doebner reaction involves the three-component coupling of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. thieme-connect.com The versatility of these MCRs suggests that this compound could be readily incorporated to generate novel quinoline scaffolds.
Acridines, another class of nitrogen-containing heterocycles, can also be synthesized from aniline derivatives. The Bernthsen acridine synthesis, for example, involves the condensation of a diphenylamine with a carboxylic acid in the presence of zinc chloride. pharmaguideline.com While this method requires a secondary amine, this compound could be N-arylated to form the necessary diphenylamine precursor. Other methods for acridine synthesis include the condensation of diphenylamine with chloroform (B151607) and aluminum chloride, or the heating of salicylaldehyde with aniline and zinc chloride. wikipedia.org
| Reaction Name | Reactants | Product | Reference |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | thieme-connect.com |
| Skraup Synthesis | Aniline, Glycerol, Strong Acid, Oxidant | Quinoline | jptcp.com |
| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Methylene Ketone | Quinoline | jptcp.com |
| Bernthsen Acridine Synthesis | Diphenylamine, Carboxylic Acid, Zinc Chloride | Acridine | pharmaguideline.com |
Pyrazole Derivatives Utilizing Aniline Linkages
The synthesis of pyrazole derivatives from anilines often involves the reaction of the aniline with a 1,3-dicarbonyl compound or its equivalent, followed by condensation with a hydrazine derivative. nih.gov While direct synthesis from this compound might require multiple steps, the aniline nitrogen can be utilized to link a pyrazole moiety to the phenyl ring. For example, pyrazole-aniline linked compounds have been synthesized through the reaction of an aniline, a pyrazole aldehyde, and a third component like 4-hydroxycoumarin. researchgate.net Another strategy involves the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines. nih.gov These approaches highlight the potential of this compound to serve as a scaffold for the construction of more complex molecules containing a pyrazole unit.
Formation of Sulfur-Containing Scaffolds via this compound Functionalization
The phenylsulfanyl group in this compound provides a handle for the synthesis of various sulfur-containing heterocycles and functional groups. The sulfur atom can be oxidized to form sulfoxides and sulfones, or it can participate in cyclization reactions to form thiazole and benzothiazole rings.
Sulfoxide (B87167) and Sulfone Derivatives
The oxidation of the sulfide (B99878) linkage in this compound can lead to the formation of the corresponding sulfoxide and sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, sodium metaperiodate, and meta-chloroperoxybenzoic acid (mCPBA). orgsyn.orgchemrxiv.org The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone. For example, sodium metaperiodate is often used for the controlled oxidation of sulfides to sulfoxides. orgsyn.org Further oxidation of the sulfoxide yields the sulfone. These oxidized derivatives can exhibit different chemical and physical properties compared to the parent sulfide, potentially leading to new applications.
| Starting Material | Oxidizing Agent | Product | Reference |
| Thioanisole | Sodium Metaperiodate | Methyl Phenyl Sulfoxide | orgsyn.org |
| Sulfide | mCPBA | Sulfone | chemrxiv.org |
Oligomerization and Polymerization Involving this compound as Monomer Precursor
There is currently no specific academic research or patented technology describing the use of this compound as a monomer for oligomerization or polymerization. The inherent reactivity of the aniline functional group suggests its potential participation in polymerization reactions, similar to other aniline derivatives which are known to form conductive polymers and other functional materials.
In a broader context, the polymerization of aniline derivatives is a well-established field. For instance, various substituted anilines can be polymerized through oxidative coupling or by reaction with other monomers to form a range of polymers with diverse properties. The presence of the phenylsulfanyl group at the 3-position and a methyl group at the 4-position on the aniline ring would be expected to influence the electronic properties and steric hindrance of the monomer, thereby affecting the polymerization process and the final properties of the resulting polymer. However, without specific studies on this compound, any discussion on its polymerization behavior remains speculative.
Role of this compound in Multi-Component Reactions (MCRs)
A review of the scientific literature reveals no specific examples of this compound being utilized as a reactant in multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The aniline moiety is a common component in many named MCRs, such as the Ugi and Biginelli reactions, where it serves as the amine component.
Theoretically, the primary amine of this compound could participate in imine formation, a key step in many MCRs. The electronic and steric effects of the methyl and phenylsulfanyl substituents would likely modulate its reactivity compared to unsubstituted aniline. The phenylsulfanyl group, in particular, could potentially influence the reaction pathways or even participate in subsequent transformations. Nevertheless, in the absence of published research, the role and utility of this compound in MCRs have not been demonstrated.
Integration into Supramolecular Assembly Components
There is no available research detailing the integration of this compound into supramolecular assembly components. Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The functional groups present in this compound, namely the amine, the aromatic rings, and the sulfur atom, could potentially engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions.
These interactions are fundamental to the design of supramolecular architectures such as liquid crystals, gels, and molecular cages. The specific substitution pattern of this compound would dictate its geometry and electronic distribution, which are critical factors in determining its self-assembly behavior and its ability to interact with other molecules in a predictable manner. However, without experimental or computational studies, the capacity of this compound to act as a building block for supramolecular assemblies is yet to be explored.
Advanced Spectroscopic and Analytical Methodologies for the Investigation of 4 Methyl 3 Phenylsulfanyl Aniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 4-Methyl-3-(phenylsulfanyl)aniline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
For this compound, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the different types of protons. The methyl group protons (-CH₃) would appear as a singlet, typically in the upfield region around 2.3 ppm. The aromatic protons on the methyl-substituted aniline (B41778) ring and the phenylsulfanyl ring would resonate in the downfield region, generally between 6.5 and 7.5 ppm. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (e.g., doublets, triplets) would reveal adjacent proton-proton couplings, key to assigning their specific positions on the aromatic rings.
The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The methyl carbon would have a characteristic upfield shift (around 20-25 ppm), while the aromatic carbons would appear between 110 and 150 ppm. The carbons directly bonded to the nitrogen (C-NH₂) and sulfur (C-S) atoms would have their chemical shifts significantly influenced by these heteroatoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard substituent effects and data from analogous compounds.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ | ~2.3 (s, 3H) | ~21 |
| Aniline Ring-H | 6.7-7.2 (m) | 115-148 |
| Phenylsulfanyl Ring-H | 7.1-7.4 (m) | 125-138 |
| C-NH₂ | - | ~147 |
| C-CH₃ | - | ~138 |
| C-S (Aniline Ring) | - | ~130 |
| C-S (Phenyl Ring) | - | ~135 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Complex Structure Elucidation
While 1D NMR provides foundational data, 2D NMR techniques are crucial for piecing together the complex structure of substituted aromatics like this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, COSY would show correlations between adjacent protons on the aniline ring and, separately, on the phenylsulfanyl ring, confirming their respective substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively link each aromatic proton signal to its corresponding carbon signal, aiding in the assignment of the ¹³C spectrum. For instance, the proton signal at ~2.3 ppm would correlate with the carbon signal at ~21 ppm, confirming the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (typically over 2-3 bonds). It provides the key to connecting the different fragments of the molecule. For example, correlations would be expected from the methyl protons to the C4 and C3 carbons of the aniline ring, confirming the methyl group's position relative to the sulfur bridge. Similarly, correlations from the aniline ring protons to the phenyl ring carbons (and vice versa) through the sulfur atom would establish the complete C-S-C linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of whether they are bonded. NOESY can help confirm the substitution pattern by showing through-space interactions, for example, between the protons of the methyl group and the aromatic proton at the C5 position on the aniline ring.
Advanced Solvent and Temperature Effects in NMR Analysis
The choice of solvent can significantly impact the resolution and chemical shifts in an NMR spectrum. While standard deuterated solvents like chloroform (B151607) (CDCl₃) are common, using an aromatic solvent such as deuterated benzene (B151609) (C₆D₆) or toluene (B28343) (toluene-d₈) can induce what is known as an Aromatic Solvent Induced Shift (ASIS). scispace.com This phenomenon arises from specific interactions between the electron-rich aromatic solvent and polar sites on the solute molecule. scispace.com For this compound, the polar aniline group (-NH₂) would be a primary site for such interactions, causing protons near this group to experience a noticeable shift, which can help resolve overlapping signals in the complex aromatic region. scispace.com
Varying the temperature during NMR analysis can also provide valuable information. Lowering the temperature can slow down dynamic processes, such as the rotation around the C-S bonds, potentially allowing for the observation of distinct conformers. Conversely, increasing the temperature can sometimes sharpen broad peaks caused by intermediate exchange rates or aggregation.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound (C₁₃H₁₃NS), the calculated monoisotopic mass is 215.0769 g/mol . An initial electron ionization (EI) mass spectrum would be expected to show a strong molecular ion peak (M⁺·) at m/z 215.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other potential formulas that might have the same nominal mass. For this compound, an HRMS measurement yielding a mass of ~215.0769 would definitively confirm the molecular formula C₁₃H₁₃NS, ruling out other isobaric compounds.
Tandem Mass Spectrometry (MS/MS) for Mechanistic Studies
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or another fragment ion) and subjecting it to further fragmentation. The resulting pattern of daughter ions provides detailed insight into the molecule's structure and bond strengths. The fragmentation of this compound would likely be dominated by the cleavage of the relatively weak carbon-sulfur bonds.
Key predicted fragmentation pathways include:
Cleavage of the C-S bond: This could lead to the formation of a [C₇H₈N]⁺ cation (m/z 106) corresponding to the 4-methylaniline fragment, and a phenylthio radical.
Another C-S cleavage pathway: This could form a [C₆H₅S]⁺ cation (m/z 109) from the phenylsulfanyl moiety.
Loss of methyl group: A fragment corresponding to the loss of a methyl radical (·CH₃) from the molecular ion could be observed at m/z 200.
Analysis of fragmentation patterns of related molecules, such as 4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-aniline, shows characteristic cleavage of the sulfanyl (B85325) bridge, which supports these predicted pathways.
Table 2: Predicted Key Fragments in the MS/MS Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 215 | [M]⁺ | [C₁₃H₁₃NS]⁺ |
| 200 | [M - CH₃]⁺ | [C₁₂H₁₀NS]⁺ |
| 109 | [C₆H₅S]⁺ | [C₆H₅S]⁺ |
| 106 | [C₇H₈N]⁺ | [C₇H₈N]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment Methodologies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups, confirming structural features, and assessing the purity of a sample.
For this compound, the FT-IR spectrum would display a series of characteristic absorption bands. The presence of the aniline functional group would be confirmed by N-H stretching vibrations, typically appearing as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ range. The C-S stretching vibration is often weak in the infrared spectrum and can be found in the 600-800 cm⁻¹ region. The substitution pattern on the aromatic rings can also be inferred from the pattern of C-H out-of-plane bending bands in the 700-900 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the polar N-H bond gives a strong IR signal, the less polar C-S and aromatic C-C bonds often produce more intense signals in the Raman spectrum, making it particularly useful for characterizing the sulfur linkage and the carbon skeleton of the molecule. The combination of both FT-IR and Raman provides a more complete vibrational profile of the compound.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300-3500 | Medium | Weak |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium | Strong |
| Methyl (-CH₃) | C-H Stretch | 2850-2960 | Medium | Medium |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| Aromatic Amine | C-N Stretch | 1250-1350 | Strong | Medium |
| Phenyl-Sulfur | C-S Stretch | 600-800 | Weak-Medium | Strong |
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives and Related Complexes
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for the unambiguous structural elucidation of this compound derivatives and any metal complexes they may form. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can map electron density and build a detailed model of the molecular structure. suniv.ac.in
Furthermore, crystallographic studies illuminate the intermolecular forces that govern the packing of molecules in the crystal lattice, such as hydrogen bonding and van der Waals interactions. nih.gov In some cases, the technique can even capture dynamic processes or disorder within the crystal structure. For example, analysis of certain N-SF5 and N-SF4CF3 azetidines revealed disorder due to nitrogen inversion, which could be modeled to show the preference for a "syn" invertomer in the solid state. acs.org For derivatives of this compound, this could reveal important hydrogen bonding networks involving the aniline -NH2 group, which dictates the solid-state properties of the material.
All crystal structures are established through the analysis of their diffraction patterns. wikipedia.org The process involves understanding the law of constancy of interfacial angles, the law of rational indices, and Miller indices to describe the crystal planes. suniv.ac.in The data obtained from such an analysis for a hypothetical derivative of this compound could be summarized as follows:
Interactive Data Table: Example Crystallographic Data for a this compound Derivative
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. nih.gov |
| Space Group | P21/c | Defines the symmetry elements within the unit cell. nih.gov |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å | Dimensions of the repeating unit of the crystal. |
| α = 90°, β = 105.3°, γ = 90° | Angles of the repeating unit of the crystal. | |
| Molecules per Unit Cell (Z) | 4 | Number of molecules in one unit cell. nih.gov |
| C-S Bond Length | ~1.77 Å | Provides evidence of the thioether linkage. |
| C-N Bond Length | ~1.40 Å | Characterizes the bond between the aniline nitrogen and the aromatic ring. |
| C-S-C Bond Angle | ~103° | Defines the geometry around the sulfur atom. |
| Torsion Angle (Ar-S-C-Ar) | Variable | Describes the rotational conformation around the sulfur bridge. |
Chromatographic Methodologies for Purity Profiling and Quantitative Analysis of Reaction Mixtures
Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and other impurities, enabling both purity assessment and quantitative analysis of reaction outcomes.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally sensitive compounds like this compound. Because many aniline derivatives are thermolabile or polar, HPLC is often a better choice than gas chromatography as it typically does not require a derivatization step. thermofisher.comthermofisher.com The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For aromatic amines, reversed-phase HPLC is common, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. chromatographyonline.comnih.gov A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, often with an acid like acetic acid to ensure the analytes are protonated, which can improve peak shape and retention. nih.gov The separation of primary aromatic amines has been achieved in under 6.5 minutes using an ultra-high-performance liquid chromatography (UHPLC) system with a pentafluorophenylpropyl (PFPP) column. nih.gov
Advanced detection methods significantly enhance the power of HPLC:
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This UV-Vis detector acquires spectra for each point in the chromatogram. This allows for the assessment of peak purity by checking if the spectra are consistent across a single peak and provides information for the tentative identification of compounds. nih.gov
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity. The mass detector can identify compounds based on their mass-to-charge ratio, offering definitive confirmation of the target analyte and enabling the identification of unknown impurities. waters.com Electrospray ionization (ESI) is a common ionization source for this class of compounds. nih.gov
Interactive Data Table: Typical HPLC Parameters for Aromatic Amine Analysis
| Parameter | Typical Setting | Purpose |
| System | UHPLC or HPLC | High-resolution separation. chromatographyonline.comnih.gov |
| Column | Reversed-Phase C18 or PFPP, 1.8-5 µm particle size | Stationary phase for separating based on polarity. chromatographyonline.comnih.govnih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Acetic Acid | Elutes compounds from the column. chromatographyonline.comnih.gov |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of the separation. |
| Detection | DAD (e.g., 254 nm) or MS (ESI+) | Quantitation, purity analysis, and identification. nih.govwaters.com |
| Injection Volume | 1 - 10 µL | Amount of sample introduced for analysis. |
| Retention Time | Analyte-dependent | Time taken for the analyte to elute; used for identification. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying volatile byproducts in the synthesis of this compound and for assessing its purity, provided it is sufficiently volatile and stable at the temperatures used. epa.gov The sample is vaporized and separated based on its boiling point and interactions with a stationary phase inside a long capillary column. epa.gov
The separated components then enter the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for that compound. This allows for highly confident identification by comparing the obtained spectrum with a library of known spectra. epa.govnih.gov
For aniline derivatives, which can be polar, sometimes a derivatization step is employed to increase volatility and improve chromatographic peak shape, though direct analysis is also common. thermofisher.comnih.gov However, it is noted that aniline and many of its derivatives can exhibit erratic responses, necessitating frequent column maintenance and recalibration. epa.gov When analyzing unfamiliar samples, the use of GC-MS for absolute analyte identification is highly recommended. epa.gov In some cases, GC coupled with a Nitrogen-Phosphorus Detector (NPD), which is highly selective for nitrogen-containing compounds, can be used to minimize false positives. epa.gov
Interactive Data Table: Typical GC-MS Parameters for Aniline Derivative Analysis
| Parameter | Typical Setting | Purpose |
| System | Gas Chromatograph with Mass Spectrometer | Separation and definitive identification. epa.gov |
| Column | Fused silica (B1680970) capillary (e.g., SE-30 or similar) | Stationary phase for separating volatile compounds. epa.gov |
| Injector Temperature | 250 - 280 °C | Ensures complete vaporization of the sample. |
| Oven Program | Temperature gradient (e.g., 60°C to 300°C) | Separates compounds based on boiling points. |
| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the sample through the column. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard method for creating reproducible fragmentation patterns. |
| Mass Range | 50 - 550 amu | Range of mass-to-charge ratios scanned by the detector. |
| Detector | Mass Spectrometer (Quadrupole or Ion Trap) / NPD | Provides identification and/or selective detection. epa.gov |
Computational Chemistry and Theoretical Investigations of 4 Methyl 3 Phenylsulfanyl Aniline
Computational chemistry provides a powerful lens through which to investigate the molecular properties and interactions of 4-Methyl-3-(phenylsulfanyl)aniline. By employing a range of theoretical methods, researchers can gain insights into its behavior at the atomic level, complementing and guiding experimental studies. These in silico approaches are crucial for understanding solvent effects, predicting spectroscopic characteristics, and establishing relationships between the molecule's structure and its potential activities.
Emerging Research Frontiers and Future Directions for 4 Methyl 3 Phenylsulfanyl Aniline Chemistry
Exploration of Novel Catalytic Transformations Mediated by 4-Methyl-3-(phenylsulfanyl)aniline Derivatives
The inherent structural features of this compound suggest a promising future for its derivatives as mediators or catalysts in a variety of organic transformations. The presence of both a nucleophilic amino group and a sulfur atom offers multiple sites for coordination with metal centers or for participation in organocatalysis.
Future research is anticipated to explore the potential of metal complexes derived from this compound as catalysts. The sulfur and nitrogen atoms could act as a bidentate ligand, stabilizing transition metal catalysts used in cross-coupling reactions, hydrogenations, and oxidations. For instance, analogous aminothiophenol derivatives have shown catalytic activity in the synthesis of benzothiazoles, a class of heterocyclic compounds with significant biological activity. rsc.org It is conceivable that derivatives of this compound could be employed in similar catalyst systems, potentially offering unique selectivity due to the electronic and steric influence of the methyl and phenylsulfanyl groups.
Furthermore, the aniline (B41778) moiety itself can be a platform for developing novel organocatalysts. The amino group, after suitable modification, could participate in hydrogen bonding catalysis or be converted into other catalytically active functionalities. The photocatalytic coupling of p-aminothiophenol on silver clusters to form 4,4′-dimercaptoazobenzene suggests that this compound could also be a substrate or mediator in photocatalytic reactions, an area of growing importance in green chemistry. researchgate.net
Table 1: Potential Catalytic Applications of this compound Derivatives based on Analogous Systems
| Catalytic Transformation | Analogous System | Potential Role of this compound Derivative |
| Benzothiazole Synthesis | Condensation of o-aminothiophenols with various reagents rsc.org | Ligand for metal catalyst or organocatalyst |
| Plasmon-Induced Oxidation | Oxidation of 4-Aminothiophenol on Silver Nanoparticles researchgate.net | Substrate or mediator in photocatalytic reactions |
| C-H Functionalization | Palladium-catalyzed ortho-selective C-H functionalization of anilines bath.ac.uk | Ligand for transition metal catalyst |
Advanced Functionalization Strategies for Enhanced Synthetic Utility
To fully unlock the potential of this compound, the development of advanced and selective functionalization strategies is paramount. The molecule presents multiple reactive sites, and their controlled modification will be key to creating a diverse library of derivatives with tailored properties.
Future research will likely focus on the regioselective functionalization of the aromatic ring. The existing substituents will direct incoming electrophiles or other reactive species to specific positions. For example, the amino group is a strong ortho-, para-director, while the phenylsulfanyl group can also influence the regioselectivity of electrophilic aromatic substitution. The ability to selectively functionalize the positions ortho or meta to the amino group would open up avenues for synthesizing complex molecules. bath.ac.uk
The modification of the amino and phenylsulfanyl groups themselves represents another important research direction. The aniline nitrogen can be acylated, alkylated, or converted to a variety of other nitrogen-containing functional groups. The sulfide (B99878) linkage could be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and potential applications of the molecule.
Table 2: Potential Functionalization Reactions for this compound
| Reaction Type | Target Site | Potential Reagents/Conditions | Resulting Functionality |
| Electrophilic Aromatic Substitution | Aromatic Ring | Halogens, Nitrating agents, Acylating agents | Halogenated, Nitrated, Acylated derivatives |
| N-Functionalization | Amino Group | Acyl chlorides, Alkyl halides | Amides, Secondary/Tertiary amines |
| S-Oxidation | Phenylsulfanyl Group | Oxidizing agents (e.g., H₂O₂) | Sulfoxide, Sulfone |
| Cross-Coupling Reactions | Aromatic Ring (after halogenation) | Boronic acids (Suzuki), Alkynes (Sonogashira) | Biaryl derivatives, Aryl-alkyne derivatives |
Integration into Advanced Materials Science as a Structural Motif
The unique combination of aromatic, amine, and sulfide functionalities makes this compound an attractive building block for the synthesis of advanced materials. Its derivatives could be incorporated into polymers, metal-organic frameworks (MOFs), and other functional materials.
One of the most promising areas is the development of conductive polymers. Polyaniline is a well-known conducting polymer, and the incorporation of this compound as a monomer could lead to new polymers with modified electronic and physical properties. researchgate.netrsc.org The phenylsulfanyl group could enhance inter-chain interactions and solubility, while the methyl group could influence the polymer's morphology and processability. rsc.org Such polymers could find applications in sensors, antistatic coatings, and organic electronic devices.
Furthermore, the ability of the amino and sulfur groups to coordinate with metal ions makes this compound a potential ligand for the construction of MOFs. These materials, with their high porosity and tunable properties, are of great interest for gas storage, separation, and catalysis. The specific geometry and electronic nature of this ligand could lead to the formation of novel MOF structures with unique functionalities.
Development of High-Throughput Synthesis and Screening Methodologies for Analogues
To efficiently explore the vast chemical space around this compound, the development of high-throughput synthesis and screening methods will be crucial. These approaches will enable the rapid generation and evaluation of large libraries of analogues, accelerating the discovery of compounds with desired properties.
Combinatorial chemistry techniques could be employed to synthesize a wide range of derivatives by systematically varying the substituents on the aromatic ring and modifying the amino and phenylsulfanyl groups. The use of solid-phase synthesis or automated solution-phase synthesis would facilitate the parallel production of these compounds.
Once synthesized, these libraries of analogues would need to be screened for various properties, such as catalytic activity, material characteristics, or biological activity. High-throughput screening assays, utilizing techniques like fluorescence, absorbance, or mass spectrometry, would allow for the rapid identification of lead compounds for further development. The development of such integrated synthesis and screening platforms will be a key enabler for unlocking the full potential of this versatile chemical scaffold.
Unexplored Stereochemical Aspects and Chiral Derivatization
The stereochemistry of this compound and its derivatives remains a largely unexplored frontier. While the parent molecule is achiral, the introduction of a chiral center, either through derivatization of the existing functional groups or by introduction of a chiral substituent on the aromatic ring, would open up new avenues in asymmetric synthesis and materials science.
Future research could focus on the synthesis of chiral derivatives of this compound. For example, resolution of a racemic mixture of a derivatized compound or asymmetric synthesis could yield enantiomerically pure forms. These chiral building blocks could then be used in the synthesis of chiral ligands for asymmetric catalysis or as chiral dopants in liquid crystals. The synthesis of chiral polyaminothiazoles from resin-bound chiral polyamines demonstrates a potential strategy that could be adapted for this purpose.
The investigation of the chiroptical properties of these new chiral molecules, such as their circular dichroism, would provide valuable insights into their three-dimensional structure and could lead to their application as probes for chiral recognition.
Q & A
Q. What are the recommended synthetic routes for 4-methyl-3-(phenylsulfanyl)aniline, and how can reaction yields be optimized?
Methodological Answer:
- Palladium-Catalyzed Cross-Coupling : A robust method involves palladium(II)-catalyzed Buchwald-Hartwig amination. For example, coupling 4-methyl-3-bromoaniline with thiophenol derivatives using Pd(OAc)₂, SPhos ligand, and Cs₂CO₃ in toluene at 100°C achieves high yields (~100% in optimized conditions). Precise control of ligand-to-catalyst ratios (e.g., 2:1 SPhos:Pd) and slow reagent addition minimizes side reactions .
- Mitsunobu Coupling : For sulfanyl group introduction, Mitsunobu reactions with EDCI/DMAP as coupling agents are effective. Avoid HOBt/EDCI combinations, which show lower efficiency .
- Yield Optimization : Use anhydrous solvents, inert atmospheres, and column chromatography (silica gel with pentane/dichloromethane/ethyl acetate gradients) for purification .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in acetone-d₆ or CDCl₃) confirm regiochemistry and substituent effects. Key signals include aromatic protons (δ 6.4–7.3 ppm) and methyl groups (δ ~2.2 ppm) .
- X-Ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks. Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]⁺ peaks with <2 ppm error) .
Advanced Research Questions
Q. How does the 4-methyl group on the aniline ring influence biological activity in FXR antagonist design?
Methodological Answer:
- Structure-Activity Relationship (SAR) : The 4-methyl group enhances hydrophobic interactions with FXR’s ligand-binding domain. Comparative studies show 4-methyl analogs (e.g., 4-methyl-3-(morpholinosulfonyl)aniline) exhibit 3–5× higher antagonistic activity than 2-methyl or unmethylated analogs. Use radioligand binding assays (e.g., ³H-T0901317 displacement) and reporter gene assays (e.g., luciferase-based FXR transactivation) to quantify potency .
- Computational Modeling : Perform docking simulations (AutoDock Vina) and molecular dynamics (AMBER) to map methyl group interactions with residues like Leu287 and Met325 .
Q. What strategies improve the stability of this compound derivatives under physiological conditions?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) to the aniline amine. Evaluate stability via HPLC in simulated gastric fluid (pH 1.2) and plasma .
- Steric Shielding : Substituents at the ortho position (e.g., trifluoromethyl) reduce oxidation. Monitor degradation using accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. How can density functional theory (DFT) predict electronic properties of this compound for photocatalysis applications?
Methodological Answer:
- Computational Workflow : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, excitation energies, and charge transfer dynamics. Compare with experimental UV-Vis spectra (e.g., λmax ~280 nm in methanol) .
- Catalytic Efficiency : Simulate adsorption on MnFe₂O₄/Zn₂SiO₄ surfaces (VASP software) to assess interactions for photocatalytic aniline degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
